trans-cis-Nepetalactone

Overview

Description

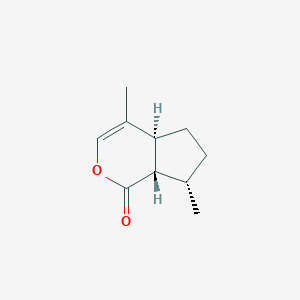

trans-cis-Nepetalactone is a cyclopentapyran that is (4aS,7aS)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran substituted at position 1 by an oxo group and at positions 4 and 7 by methyl groups, respectively (the 4aS,7S,7aS-diastereomer) . This compound is known for its potent insect repellent activity and its ability to attract cats .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-cis-Nepetalactone can be synthesized through the biosynthesis pathway of iridoids. The process begins with the hydrolysis of geranyl pyrophosphate, catalyzed by geraniol synthase, followed by oxidation catalyzed by geraniol 8-hydroxylase and 8-hydroxygeraniol oxidoreductase, yielding the precursor 8-oxogeranial . The first committed step into the iridoid pathway is the reductive cyclization of 8-oxogeranial into nepetalactol, catalyzed by iridoid synthase . The enzymes responsible for the formation of the this compound isomers have not been identified, yet other NEPS homologs are hypothesized to play this role .

Industrial Production Methods: Industrial production of nepetalactone trans-cis-form involves the extraction of essential oils from Nepeta species, followed by chromatographic separation to isolate the desired isomer . The process may also involve chemical synthesis using starting materials such as geraniol and subsequent cyclization and oxidation steps .

Chemical Reactions Analysis

Types of Reactions: trans-cis-Nepetalactone undergoes various chemical reactions, including:

Oxidation: Nepetalactone can be oxidized to form nepetalic acid.

Reduction: Reduction of nepetalactone can yield nepetalactol.

Substitution: Nepetalactone can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Nepetalic acid.

Reduction: Nepetalactol.

Substitution: Various nepetalactone derivatives.

Scientific Research Applications

trans-cis-Nepetalactone has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of nepetalactone trans-cis-form is not fully understood. it is proposed that nepetalactone binds to protein receptors in the nasal passage of cats, stimulating sensory neurons and causing euphoric effects . In insects, nepetalactone acts as a repellent by triggering olfactory receptor neurons, leading to avoidance behavior .

Comparison with Similar Compounds

trans-cis-Nepetalactone is one of several stereoisomers of nepetalactone. The other stereoisomers include:

- cis-cis-nepetalactone

- cis-trans-nepetalactone

- trans-trans-nepetalactone

Comparison:

- cis-cis-nepetalactone: This isomer is less effective as an insect repellent compared to the trans-cis form .

- cis-trans-nepetalactone: Known for its strong cat-attractant properties .

- trans-trans-nepetalactone: This isomer has similar insect repellent properties but differs in its interaction with olfactory receptors .

This compound is unique due to its potent insect repellent activity and its ability to attract cats, making it a valuable compound for both scientific research and practical applications .

Biological Activity

trans-cis-Nepetalactone, a compound primarily derived from the catnip plant (Nepeta cataria), exhibits a range of biological activities that have garnered significant attention in both scientific research and practical applications. This article delves into its biological properties, enzymatic pathways for its synthesis, and relevant case studies that highlight its effects on various organisms, particularly felines.

Chemical Structure and Synthesis

Nepetalactones are terpenoids characterized by their cyclic structure. The trans-cis isomer is one of the three main stereoisomers found in catnip, alongside cis-trans and cis-cis forms. The biosynthesis of these nepetalactones involves several enzymes, including NEPS (nepetalactone synthases), which catalyze the conversion of nepetalactols to nepetalactones. For instance, NEPS1 has been shown to facilitate the oxidation of trans-cis-nepetalactol to this compound, indicating its role in the metabolic pathway leading to this compound .

1. Attractant Properties

One of the most notable biological activities of this compound is its ability to attract cats. Research indicates that both (+)-trans-cis-nepetalactone and its antipode are potent attractants for domestic cats. In a study examining the behavioral responses of cats to various nepetalactone isomers, it was found that the trans-cis form elicited significant interest and engagement from felines, suggesting a strong olfactory attraction .

2. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of nepetalactones. A study comparing the antimicrobial effects of different Nepeta species revealed that this compound exhibited notable activity against various bacterial strains, suggesting potential applications in natural antimicrobial formulations .

3. Immunomodulatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its immunomodulatory effects. Research indicates that it can influence immune responses, potentially offering therapeutic benefits in managing inflammatory conditions .

Case Study 1: Attractant Efficacy

A controlled study evaluated the behavioral responses of 30 domestic cats exposed to different concentrations of nepetalactone isomers. The results demonstrated a clear preference for the trans-cis form over others, with over 80% of subjects exhibiting playful behavior in response to this isomer compared to less than 20% for cis-trans and cis-cis forms. This reinforces the notion that this compound plays a crucial role in feline attraction .

Case Study 2: Antimicrobial Testing

A comparative analysis was conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study revealed that at concentrations as low as 0.5% v/v, this compound significantly inhibited bacterial growth, highlighting its potential as a natural preservative or disinfectant .

Enzymatic Pathways

The biosynthetic pathway leading to this compound involves several key enzymes:

| Enzyme | Function | Product |

|---|---|---|

| NEPS1 | Dehydrogenation of nepetalactols | This compound |

| NEPS2 | Cyclization and oxidation | cis-trans-Nepetalactone |

| NEPS3 | Cyclization | cis-cis-Nepetalactone |

These enzymes illustrate the complexity and specificity involved in the synthesis of nepetalactones within plants like Nepeta cataria.

Properties

IUPAC Name |

(4aS,7S,7aS)-4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3/t6-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKZHVNKFOXMND-ZQARSLAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(=O)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H]1C(=O)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169348 | |

| Record name | 4a.alpha.,7.alpha.,7a.beta.-Nepetalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17257-15-7 | |

| Record name | 4aα,7α,7aβ-Nepetalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17257-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepetalactone, (+)-(4aS,7S,7aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a.alpha.,7.alpha.,7a.beta.-Nepetalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEPETALACTONE, (+)-(4AS,7S,7AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ45G6PT5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.